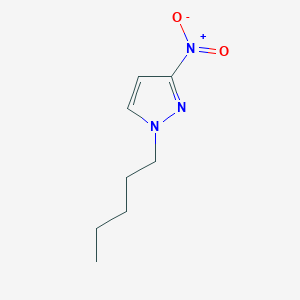

3-Nitro-1-pentyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

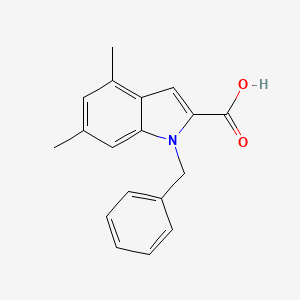

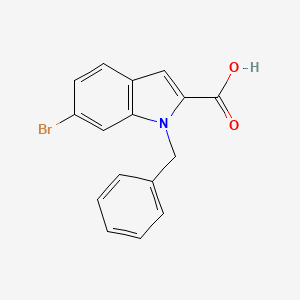

3-Nitro-1-pentyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community. It is a pyrazole derivative, which is a class of compounds that are highly valued in organic synthesis . The pyrazole family is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Molecular Structure Analysis

The 3-Nitro-1-pentyl-1H-pyrazole molecule contains a total of 26 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group .Physical And Chemical Properties Analysis

3-Nitro-1-pentyl-1H-pyrazole has a molecular weight of 183.21 g/mol. It has a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC. Its molecular formula is C8H13N3O2 .科学的研究の応用

Antituberculosis Activity

Pyrazoles have garnered substantial interest as potential antituberculosis agents. Researchers have explored the synthesis of pyrazole derivatives with enhanced activity against Mycobacterium tuberculosis. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could serve as a valuable starting point for designing novel antitubercular drugs .

Antimicrobial Properties

The pyrazole moiety has demonstrated antimicrobial activity against various pathogens. 3-Nitro-1-pentyl-1H-pyrazole derivatives may exhibit potent antibacterial and antifungal effects, making them promising candidates for combating infectious diseases .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Pyrazole derivatives, including 3-Nitro-1-pentyl-1H-pyrazole, have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant in drug development .

Anticancer Applications

Researchers have explored pyrazole derivatives as potential anticancer agents. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could be modified to enhance its cytotoxicity against cancer cells. Mechanistic studies are ongoing to understand their mode of action .

Antidiabetic Effects

Pyrazoles have also been investigated for their potential in managing diabetes. The 3-Nitro-1-pentyl-1H-pyrazole structure may interact with key enzymes involved in glucose metabolism, offering a novel avenue for antidiabetic drug development .

Agrochemical Applications

Beyond medicine, pyrazoles find applications in agrochemistry. Their unique structural features make them valuable building blocks for designing insecticides, herbicides, and fungicides. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could contribute to the development of environmentally friendly crop protection agents .

Safety and Hazards

将来の方向性

Pyrazole derivatives, including 3-Nitro-1-pentyl-1H-pyrazole, continue to be a focus of research due to their diverse applications in various fields such as medicine, agriculture, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds .

作用機序

Target of Action

Pyrazole derivatives, in general, have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .

Mode of Action

Pyrazole derivatives are known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the normal functioning of the target proteins.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

特性

IUPAC Name |

3-nitro-1-pentylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULQLNULYOFQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-pentyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)